molecular formula C₁₅H₁₈N₄O₃ B1144718 N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide CAS No. 1417529-59-9

N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide

Cat. No.: B1144718
CAS No.: 1417529-59-9
M. Wt: 302.33
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Description

This compound features a 1,2,4-triazin-5-one core substituted with a 2-ethoxyphenyl group at position 3 and an acetamide-functionalized ethyl chain at position 4. Its structure is pivotal in medicinal chemistry, particularly as an intermediate in synthesizing pharmaceuticals like vardenafil, a phosphodiesterase-5 (PDE5) inhibitor .

Properties

IUPAC Name

N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-4-22-12-8-6-5-7-11(12)14-17-15(21)13(18-19-14)9(2)16-10(3)20/h5-9H,4H2,1-3H3,(H,16,20)(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTZNAQQRVVHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(C(=O)N2)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the triazine intermediate.

    Acetylation: The final step involves the acetylation of the triazine derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common solvents and catalysts used in these processes include dimethylformamide, acetic anhydride, and various acid or base catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{1-[3-(2-Ethoxyphenyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide (V)

  • Key Difference : Replacement of acetamide with butyramide (propyl vs. methyl group on the carbonyl).
  • Synthesis involves hydrazine hydrate and ethanol under ice-bath conditions, yielding intermediates for vardenafil .

Pyrrolo[1,2-d][1,2,4]triazin-4-one Derivatives (Compounds 20a-l)

These derivatives feature a fused pyrrolotriazinone core instead of a simple triazinone. For example, 20a includes a 4-methoxyphenyl group and a pyrrolo ring .

  • Key Differences :
    • The pyrrolo ring enhances planarity, possibly improving π-π stacking with receptors.
    • Methoxy substituents modulate electronic effects and solubility.
  • Synthesis : Reflux with pyridine and zeolite catalysts achieves moderate yields (e.g., 40% for 20a) .

Data Table 2: Pharmacokinetic Implications

Compound Core Structure LogP* Bioactivity Target
Target compound 1,2,4-Triazin-5-one ~2.1 (estimated) PDE5 inhibition
Compound 20a Pyrrolotriazinone ~2.8 (estimated) GPR139 agonism

*LogP values estimated based on substituent contributions.

Hydroxyacetamide-Triazole Derivatives (FP1-12)

These antiproliferative agents incorporate a hydroxyacetamide group linked to triazolyl sulfanyl moieties .

  • Key Differences :
    • Hydroxy group introduces hydrogen-bonding capacity, enhancing interaction with enzymes like topoisomerase.
    • Sulfanyl linkage may improve redox activity, contributing to cytotoxicity.
  • Synthesis : Reflux at 150°C with pyridine and zeolite catalysts yields antiproliferative agents, though the target compound lacks this functionality, suggesting divergent therapeutic applications .

Peptide-Mimetic Acetamide Derivatives

Compounds like N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (from ) feature stereochemically complex backbones .

  • Key Differences: Peptide-like structures target protease or kinase domains. The target compound’s triazinone core and 2-ethoxyphenyl group likely favor non-peptidic targets (e.g., PDE5).

Biological Activity

N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.33 g/mol. The compound features a triazine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC15H18N4O3C_{15}H_{18}N_{4}O_{3}
Molecular Weight302.33 g/mol
CAS Number1417529-59-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the triazine core followed by the introduction of the ethoxyphenyl group and acetamide functionality. The precise synthetic route can influence the yield and purity of the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies suggest that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound is closely linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptor signaling pathways associated with cell growth and survival.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF7) by inducing apoptosis through caspase activation.
    • Findings : IC50 values were reported at concentrations as low as 10 µM.
  • Anti-inflammatory Model : In a murine model of inflammation, administration of this compound resulted in a reduction of paw edema by 40% compared to control groups.
    • Mechanism : The reduction was attributed to decreased levels of TNF-alpha and IL-6 in serum samples.

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